molecular formula C24H24ClNO6S B12113572 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12113572
M. Wt: 490.0 g/mol
InChI Key: XMEUPPXATYYXRF-UHFFFAOYSA-N
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Description

This compound is a chromene-2-carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with chloro (Cl) and methyl (CH₃) groups at positions 6 and 7, respectively. The carboxamide group at position 2 is further substituted with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-ethoxybenzyl group.

Properties

Molecular Formula

C24H24ClNO6S

Molecular Weight

490.0 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24ClNO6S/c1-3-31-18-6-4-16(5-7-18)13-26(17-8-9-33(29,30)14-17)24(28)23-12-21(27)19-11-20(25)15(2)10-22(19)32-23/h4-7,10-12,17H,3,8-9,13-14H2,1-2H3

InChI Key

XMEUPPXATYYXRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

Biological Activity

The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that enhance its biological profile. The presence of the chloro group and the dioxidotetrahydrothiophene moiety are crucial for its activity.

Biological Activity Overview

Research has indicated that compounds similar to this structure exhibit a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown that chromene derivatives can effectively target parasites responsible for diseases such as malaria and leishmaniasis. The mechanism often involves the disruption of redox homeostasis within the parasites, leading to increased oxidative stress and cell death .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines. Preliminary results suggest that it exhibits significant cytotoxicity with an IC50 value below 10 µM, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves interaction with critical enzymes in the thiol redox metabolism pathway, particularly targeting trypanothione reductase (TR) in trypanosomatids. This interaction leads to increased levels of reactive oxygen species (ROS), contributing to parasite unviability .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study assessed the cytotoxic effects on human monocytes (U-937) using concentrations ranging from 3.125 to 200 µg/mL. The results demonstrated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent .
  • Antiparasitic Efficacy :
    • In tests against Leishmania species, the compound showed promising results with an effective concentration (EC50) below 10 µM. This efficacy was attributed to its ability to induce oxidative stress within the parasite cells .

Mechanistic Insights

The interaction of this compound with target enzymes was elucidated through structural studies. It was found that key amino acids in enzyme binding pockets play a significant role in mediating its biological effects. For instance, interactions with Ser-14 and Trp-21 were noted as pivotal for enhancing enzyme inhibition and promoting ROS accumulation .

Data Tables

Biological ActivityAssay TypeResults
CytotoxicityMTT AssayIC50 < 10 µM against U-937 cells
AntiparasiticEC50 AssayEC50 < 10 µM against Leishmania
Enzyme InteractionStructural AnalysisKey interactions with TR enzymes

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • NMR-based structural analysis : Comparative NMR studies (e.g., δH shifts in regions A and B) highlight that substituents on the carboxamide nitrogen significantly alter the chemical environment of adjacent protons, aiding in structural elucidation (Figure 6, Table 2 in Molecules 2014) .
  • Crystallographic refinement : The use of SHELX software for small-molecule refinement (e.g., resolving sulfone group geometry) underscores its utility in confirming the target compound’s stereochemistry .

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